PBT exhibits excellent corrosion inhibition properties for various metals, including copper, steel, and aluminum. Studies suggest its effectiveness stems from its ability to form a protective film on the metal surface, hindering the interaction between the metal and corrosive agents.
PBT finds applications in material science due to its thermal stability, flame retardancy, and UV resistance. These properties make it a valuable additive in polymers, coatings, and lubricants, enhancing their durability and performance.
Research explores the potential of PBT and its derivatives as therapeutic agents. Studies indicate their potential in various areas, including:
It's important to note that these are ongoing research areas, and further studies are necessary to fully understand the potential and limitations of PBT and its derivatives in these applications.
PBT serves as a versatile building block in organic synthesis due to its reactivity and the presence of the triazole ring. Researchers utilize it in the synthesis of various complex molecules with diverse functionalities.
1-Phenyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound characterized by a fused triazole and benzene ring system. Its molecular formula is , and it features a phenyl group attached to the triazole moiety. This compound is part of the 1,2,3-triazole family, which is known for its diverse chemical properties and biological activities. The structure of 1-Phenyl-1H-benzo[d][1,2,3]triazole can be depicted as follows:
textN / \ C N || | C-C---C | | C C | | C-----C \ / C-C
This structure provides a basis for various
These reactions showcase the compound's versatility in synthetic organic chemistry.
Research indicates that 1-Phenyl-1H-benzo[d][1,2,3]triazole exhibits significant biological activities. It has been studied for its potential as an inhibitor of various enzymes and receptors. For example:
The applications of 1-Phenyl-1H-benzo[d][1,2,3]triazole are diverse:
The synthesis of 1-Phenyl-1H-benzo[d][1,2,3]triazole can be achieved through several methods:
These methods are effective and allow for the modification of the compound to obtain various derivatives.
Interaction studies involving 1-Phenyl-1H-benzo[d][1,2,3]triazole have revealed important insights into its binding mechanisms with biological targets. For instance:
Such studies are crucial for understanding how this compound functions at the molecular level.
Several compounds share structural similarities with 1-Phenyl-1H-benzo[d][1,2,3]triazole. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Hydroxybenzotriazole | Hydroxy-substituted | Exhibits stronger hydrogen-bonding capabilities |
| 4-Amino-5-(phenyl)-4H-[1,2,3]triazole | Amino-substituted | Known for enhanced anticancer properties |
| Benzotriazole | Simple benzene-triazole | Commonly used as a UV stabilizer in plastics |
The uniqueness of 1-Phenyl-1H-benzo[d][1,2,3]triazole lies in its specific phenyl substitution on the triazole ring, which influences its reactivity and biological activity compared to these similar compounds.
The discovery of benzotriazole derivatives dates back to the early 20th century, with the first synthesis of 1H-benzotriazole reported in 1889. However, the development of 1-phenyl-substituted variants emerged later, driven by the need for stable intermediates in organic synthesis and UV-stabilizing agents in industrial applications. The phenyl group enhances thermal stability and solubility in organic solvents, making it valuable in polymer science and pharmaceutical formulations.
1-Phenyl-1H-benzo[d]triazole belongs to the benzotriazole family, characterized by a bicyclic system where a benzene ring is fused to a triazole ring (five-membered ring with three nitrogen atoms). The phenyl group is attached to the N1 position of the triazole ring, creating a planar, conjugated structure.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉N₃ |
| Molecular Weight | 195.22 g/mol |
| CAS Number | 883-39-6 |
| IUPAC Name | 1-Phenyl-1H-benzo[d]triazole |
The triazole ring undergoes tautomerism between 1H and 2H forms, with the 1H form being more stable due to aromatic stabilization. This tautomerism influences reactivity and biological interactions.
Benzotriazoles are pivotal in synthetic chemistry as acylating agents and leaving groups. The phenyl-substituted derivative enhances electrophilicity, enabling efficient coupling reactions. In medicinal chemistry, it serves as a scaffold for designing antimicrobial, antiviral, and anticancer agents due to its ability to modulate enzyme activity and interact with biological targets.
1-Phenyl-1H-benzo[d] [1] [2] [3]triazole represents a heterocyclic aromatic compound characterized by the molecular formula C₁₂H₉N₃ [7]. The compound consists of a benzotriazole core structure with a phenyl substituent attached to the nitrogen atom at position 1 of the triazole ring [7]. The structural configuration features a fused ring system where a benzene ring is condensed with a 1,2,3-triazole ring, creating the benzotriazole moiety [19]. The phenyl group attachment occurs through a nitrogen-carbon bond, specifically at the N1 position of the triazole ring [7].
The molecular weight of the compound is 195.22 grams per mole, with an exact mass of 195.079647300 daltons [7]. The structural framework contains fifteen heavy atoms, distributed among twelve carbon atoms and three nitrogen atoms [7]. The compound exhibits no formal charge and possesses two hydrogen bond acceptor sites while lacking hydrogen bond donor capabilities [7].
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉N₃ |
| Molecular Weight | 195.22 g/mol |
| Exact Mass | 195.079647300 Da |
| Heavy Atom Count | 15 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 1 |
| Topological Polar Surface Area | 30.7 Ų |
X-ray crystallographic analysis reveals that 1-Phenyl-1H-benzo[d] [1] [2] [3]triazole crystallizes in the orthorhombic crystal system with space group P c a 21 (space group number 29) [7]. The unit cell parameters demonstrate dimensions of a = 8.3570 Å, b = 10.5669 Å, and c = 10.8850 Å, with all angles measuring 90.00 degrees, characteristic of the orthorhombic system [7]. The crystal structure contains four molecules per unit cell (Z = 4) with one molecule per asymmetric unit (Z' = 1) [7].
The crystallographic refinement achieved a residual factor of 0.0296, indicating high-quality structural determination [7]. The Hall space group symbol is designated as P 2c -2ac, providing additional symmetry information for the crystal structure [7]. This crystallographic data has been deposited in the Crystallography Open Database under the accession number 4029637 [7].
| Crystallographic Parameter | Value |
|---|---|
| Space Group (Hermann-Mauguin) | P c a 21 |
| Space Group Number | 29 |
| Crystal System | Orthorhombic |
| Unit Cell Parameter a | 8.3570 Å |
| Unit Cell Parameter b | 10.5669 Å |
| Unit Cell Parameter c | 10.8850 Å |
| Unit Cell Angles | α = β = γ = 90.00° |
| Z (molecules per unit cell) | 4 |
| Residual Factor (R) | 0.0296 |
The conformational behavior of 1-Phenyl-1H-benzo[d] [1] [2] [3]triazole centers on the rotational freedom around the nitrogen-carbon bond connecting the phenyl ring to the benzotriazole core [12]. The compound exhibits one rotatable bond, specifically the bond between the nitrogen atom of the triazole ring and the carbon atom of the phenyl substituent [7]. This rotational degree of freedom allows for conformational flexibility that influences the overall molecular geometry and packing arrangements [12].
Molecular dynamics studies on related phenyl-triazole systems demonstrate that rotation around the phenyl-nitrogen junction typically encounters energy barriers associated with steric interactions and electronic effects [12]. The phenyl ring can adopt various orientations relative to the benzotriazole plane, with preferred conformations determined by minimization of steric hindrance and optimization of electronic interactions [12]. The conformational preferences significantly impact the molecular properties, including dipole moment, polarizability, and intermolecular interactions [12].
Computational analyses reveal that the rotation barrier around the phenyl-benzotriazole junction involves considerations of both neutral and ionic potential energy surfaces [12]. The conformational dynamics are influenced by external factors such as solvent environment, temperature, and crystal packing forces [12]. In crystalline states, the phenyl ring orientation is typically constrained by intermolecular interactions and packing requirements [25].
Benzotriazole derivatives, including 1-Phenyl-1H-benzo[d] [1] [2] [3]triazole, can potentially exist in tautomeric forms through prototropic rearrangements [32] [33]. The parent benzotriazole system demonstrates annular tautomerism between 1H and 2H forms, where the hydrogen atom can migrate between nitrogen atoms within the triazole ring [32] [33]. However, in 1-Phenyl-1H-benzo[d] [1] [2] [3]triazole, the presence of the phenyl substituent at the N1 position effectively prevents this tautomeric equilibrium [32].
Theoretical investigations using density functional theory methods indicate that benzotriazole tautomerism involves energy barriers of approximately 10.8 kilocalories per mole [32]. The 1H tautomeric form typically represents the most stable configuration in solution and solid-state conditions [32] [33]. In the case of 1-Phenyl-1H-benzo[d] [1] [2] [3]triazole, the phenyl substitution locks the compound in the 1H tautomeric form, eliminating the possibility of prototropic tautomerism [32].
Structural isomerism considerations reveal that alternative substitution patterns could yield different positional isomers, such as 2-phenylbenzotriazole derivatives [15]. However, the 1-phenyl substitution pattern represents the most commonly encountered and synthetically accessible form [7]. The fixed tautomeric state contributes to the structural stability and predictable chemical behavior of 1-Phenyl-1H-benzo[d] [1] [2] [3]triazole [32] [33].
The structural comparison between 1-Phenyl-1H-benzo[d] [1] [2] [3]triazole and the parent benzotriazole reveals significant differences in molecular size, complexity, and physicochemical properties [16] [19]. The parent benzotriazole possesses the molecular formula C₆H₅N₃ with a molecular weight of 119.124 grams per mole, considerably smaller than the phenyl-substituted derivative [17] [19]. The addition of the phenyl group increases the heavy atom count from nine to fifteen atoms and introduces rotational flexibility through one rotatable bond [7] [17].
The topological polar surface area remains constant at 30.7 Ų between both compounds, indicating that the phenyl substitution does not significantly alter the polar character of the benzotriazole core [7] [17]. However, the lipophilicity increases substantially, as evidenced by the XLogP3 value of 2.8 for the phenyl derivative compared to lower values for the parent compound [7] [11]. This enhanced lipophilicity affects solubility characteristics and biological membrane permeability [11].
Structural complexity, as measured by computational complexity indices, increases dramatically from the parent benzotriazole to the phenyl-substituted derivative, with a complexity value of 213 for 1-Phenyl-1H-benzo[d] [1] [2] [3]triazole [7]. The crystallographic behavior also differs, with the parent benzotriazole typically exhibiting different space group preferences compared to the orthorhombic P c a 21 arrangement observed for the phenyl derivative [7] [19].
| Property | Benzotriazole (Parent) | 1-Phenyl-1H-benzotriazole |
|---|---|---|
| Molecular Formula | C₆H₅N₃ | C₁₂H₉N₃ |
| Molecular Weight | 119.124 g/mol | 195.22 g/mol |
| Heavy Atom Count | 9 | 15 |
| Rotatable Bonds | 0 | 1 |
| Complexity | Lower | 213 |
| XLogP3 (Lipophilicity) | Lower | 2.8 |
| Tautomeric Behavior | Exhibits 1H/2H tautomerism | Fixed 1H form |